molecular formula C14H20N2O B8520676 N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B8520676
M. Wt: 232.32 g/mol
InChI Key: PYCNBQWMIAEVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H20N2O/c1-17-13-4-2-3-12(9-13)15-14-10-16-7-5-11(14)6-8-16/h2-4,9,11,14-15H,5-8,10H2,1H3

InChI Key

PYCNBQWMIAEVAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CN3CCC2CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Method 2A) A solution of 1-azabicyclo[2.2.2]octan-3-one (8.1 g, 50 mmol), m-anisidine (6.2 g, 50.0 mmol) and 4Å molecular sieves in 50 mL of EtOH was stirred at room temperature overnight. NaBH4 pellets were added until the reaction was judged complete by TLC, at which point most of the EtOH was evaporated in vacuo and the residue was partitioned between 3N NaOH and EtOAc. The aqueous layer was extracted with a second portion of EtOAc. The organic layers were combined and washed with water and then brine and then dried over NaSO4. The solution was filtered and the solvent was evaporated in vacuo. The residue was dissolved in 2-PrOH and treated with 1.5 g of fumaric acid. The product was collected and recrystallized from 2-PrOH to give N-(3-methoxyphenyl)-1-azabicyclo[2.2.2]octan-3-amine (5.2 g, 30%) as an intermediate, an off-white solid. MH+=233.
Quantity
8.1 g
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reactant
Reaction Step One
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6.2 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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